5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol
Beschreibung
5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by:
- Triazole-thiol core: A 1,2,4-triazole ring with a thiol (-SH) group at position 2.
- 4-Methoxy-phenethyl at position 4: Aromatic group with a methoxy substituent, likely influencing lipophilicity and π-π stacking interactions.
Its synthesis likely involves S-alkylation or sulfonation steps, as seen in analogues .
Eigenschaften
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-3-27(23,24)21-11-4-5-15(13-21)17-19-20-18(26)22(17)12-10-14-6-8-16(25-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGOOJJIMZADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₆N₄O₃S₂ |
| Molecular Weight | 410.56 g/mol |
| CAS Number | 932807-03-9 |
| MDL Number | MFCD08569917 |
| Hazard Classification | Irritant |
Research indicates that triazole derivatives, including this compound, exhibit various mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may affect pathways like cholesterol synthesis and lipid metabolism .
- Antimicrobial Activity : Compounds containing the triazole moiety are known for their antifungal properties. Studies have indicated that similar triazole derivatives can inhibit the growth of various fungi by disrupting cell membrane synthesis .
- Antitumor Effects : There is emerging evidence that compounds with a triazole structure can have chemopreventive effects against certain cancers. They may act through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor proliferation .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of triazole derivatives found that compounds similar to 5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibition against a range of bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined and compared with standard antibiotics.
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at specific phases, indicating its potential as an anticancer agent.
Case Studies
- Study on Enzyme Inhibition :
- Antitumor Efficacy :
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
The table below highlights key structural differences and reported activities of analogues:
Key Observations
Sulfonyl vs. Nitro Groups : The target compound’s ethylsulfonyl group may improve aqueous solubility compared to nitro-substituted analogues (e.g., ), which are more electron-withdrawing and less metabolically stable.
Piperidine vs.
Methoxy vs. Halogen Substituents : The 4-methoxy-phenethyl group offers moderate lipophilicity, contrasting with halogenated analogues (e.g., ) that may enhance target binding but increase toxicity risks.
Q & A
Q. What are the key synthetic routes for 5-(1-(ethylsulfonyl)piperidin-3-yl)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves:
- Acylation and hydrazinolysis of starting reagents (e.g., indole- or pyrrole-based acids) to form intermediates.
- Nucleophilic addition of phenylisothiocyanate followed by intramolecular cyclization under alkaline conditions to form the triazole-thiol core .
- Sulfonylation of the piperidine moiety using ethylsulfonyl chloride, requiring careful pH control (e.g., NaOH in methanol) .
- Purification via recrystallization or column chromatography, with purity validated by HPLC-DAD/MS .
Q. How is the compound’s structure confirmed experimentally?
- 1H NMR and IR spectroscopy identify functional groups (e.g., sulfonyl S=O stretch at ~1150–1350 cm⁻¹, triazole C-N vibrations) .
- Elemental analysis ensures stoichiometric accuracy (e.g., C, H, N, S percentages) .
- High-performance liquid chromatography (HPLC) with diode-array detection confirms purity (>95%) and absence of by-products .
Q. What safety protocols are recommended for handling this compound?
- GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 1/2), and respiratory sensitization.
- Preventive Measures :
Advanced Research Questions
Q. How to design molecular docking studies for this compound against biological targets?
- Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., lanosterol 14-α-demethylase (3LD6) for antifungal activity, cyclooxygenase-2 (COX-2) for anti-inflammatory potential) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for ligand-receptor binding simulations .
- Validation : Compare docking scores (e.g., binding energy ≤ −7.5 kcal/mol) with reference inhibitors (e.g., fluconazole for 3LD6) .
Q. What methodologies optimize reaction yields during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
